molecular formula C12H17NOS B1607868 2-(4-t-Butylphenoxy)thioacetamide CAS No. 35370-88-8

2-(4-t-Butylphenoxy)thioacetamide

Cat. No. B1607868
CAS RN: 35370-88-8
M. Wt: 223.34 g/mol
InChI Key: MAYZZYWCWZYHOE-UHFFFAOYSA-N
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Description

2-(4-t-Butylphenoxy)thioacetamide, also known as TBPA, is an organosulfur compound used in a variety of scientific research applications. TBPA is a versatile molecule that can be used in a variety of synthetic reactions, as well as in biochemical and physiological studies.

Scientific Research Applications

Hepatoprotective Effects

  • Scientific Field : Medical Microbiology
  • Application Summary : The compound is used in the study of liver cirrhosis, specifically thioacetamide (TAA)-induced liver cirrhosis in rats .
  • Methods of Application : The compound is administered to rat groups at doses of 25 mg/kg and 50 mg/kg following a TAA induction .
  • Results : There was a significant reduction in liver weight and hepatocyte propagation, with much lower cell injury in the treated rat groups. These groups had significantly lower levels of proliferating cell nuclear antigen (PCNA) and α-smooth muscle actin (α-SMA). The liver homogenates showed increased antioxidant enzyme activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as decreased malondialdehyde (MDA) levels .

Detection of Copper Ions and Bioimaging

  • Scientific Field : Optoelectronics and Biotechnology
  • Application Summary : Nitrogen and sulfur co-doped carbon nanoparticles (NS-CNPs) derived from the compound are used for label-free detection of copper (ii) ions and bioimaging applications .
  • Methods of Application : The NS-CNPs are prepared from the compound using a hydrothermal method .
  • Results : The fluorescence intensity of the NS-CNPs varies with the concentration of copper ions, and thus can be potentially used for quantification. The limit of detection (LOD) for copper ions is found to be 14 nM in the linear dynamic range from 0.02 to 0.1 μM .

Synthesis of Few-Layered MoOSx Nanosheet-Modified CdS Hollow Spheres

  • Scientific Field : Photocatalysis
  • Application Summary : The compound is used in the synthesis of few-layered MoOSx nanosheet-modified CdS hollow spheres for efficient photocatalytic H2 production .
  • Methods of Application : A novel one-step strategy of bifunctional thioacetamide-mediated synthesis has been developed to synthesize few-layered MoOSx nanosheet-modified CdS hollow sphere photocatalysts (MoOSx/CdS) .
  • Results : The few-layered MoOSx/CdS (1 wt%) hollow sphere photocatalysts obtain the highest photocatalytic H2-evolution rate of 929.40 μmol h−1 g−1, which is far beyond that of the blank CdS sample by a factor of 3.7 .

properties

IUPAC Name

2-(4-tert-butylphenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-12(2,3)9-4-6-10(7-5-9)14-8-11(13)15/h4-7H,8H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYZZYWCWZYHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372509
Record name 2-(4-t-Butylphenoxy)thioacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-t-Butylphenoxy)thioacetamide

CAS RN

35370-88-8
Record name 2-(4-t-Butylphenoxy)thioacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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